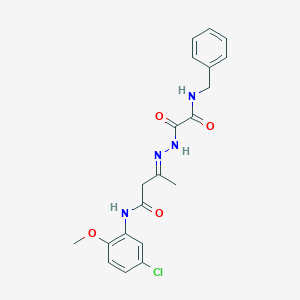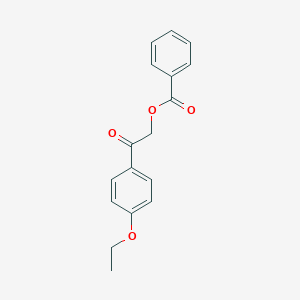
8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the family of xanthine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, which leads to an increase in the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This, in turn, leads to the activation of protein kinase A and protein kinase G, respectively, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its ability to modulate cyclic nucleotide levels in cells. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its ability to inhibit phosphodiesterase enzymes, which makes it a useful tool for studying cyclic nucleotide signaling pathways in cells. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to study its potential as a therapeutic agent for various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with phosphodiesterase enzymes and cyclic nucleotide signaling pathways. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity in vivo.
Synthesis Methods
The synthesis of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-methylxanthine with dodecanethiol in the presence of a base such as sodium hydride or sodium methoxide. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
The scientific research application of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is mainly focused on its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-4-6-8-9-10-11-12-13-14-16-18-30-23-24-20-19(27(23)17-15-7-5-2)21(28)25-22(29)26(20)3/h4-18H2,1-3H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPHUYUNNXZMJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404486.png)
![2-(2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran-4-yl)phenyl methyl ether](/img/structure/B404488.png)
![7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404489.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)

![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)
![N-(3-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404506.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)
![N-(2,5-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404509.png)